1-(2-Methoxyethyl)indole-7-carbaldehyde
Description
1-(2-Methoxyethyl)indole-7-carbaldehyde is a substituted indole derivative characterized by a methoxyethyl group at the indole nitrogen (N1) and a formyl (-CHO) group at position 7 of the aromatic ring. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxyethyl substituent enhances solubility in polar solvents, while the aldehyde group at C7 provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .
Synthetic routes to this compound often involve formylation at the C7 position of indole precursors. For example, analogous methods include the formylation of 7-methoxyindole derivatives using oxalyl chloride or Vilsmeier-Haack reagents, followed by selective reduction or stabilization steps .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2-methoxyethyl)indole-7-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-10-3-2-4-11(9-14)12(10)13/h2-6,9H,7-8H2,1H3 |
InChI Key |
ZREWJPOGHIEZLD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C(=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)indole-7-carbaldehyde typically involves the modification of the indole ring system. One common method is the Leimgruber–Batcho indole synthesis, which is a multi-step process starting from o-nitrotoluene and involving several key intermediates . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Methoxyethyl)indole-7-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)indole-7-carbaldehyde exerts its effects involves interactions with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, altering their activity .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Reactivity: The aldehyde group in this compound distinguishes it from carboxylic acid derivatives (e.g., 7-Methoxy-1H-indole-3-carboxylic acid), enabling Schiff base formation or Knoevenagel condensations .
- Solubility : The 2-methoxyethyl group enhances solubility in polar aprotic solvents compared to alkyl-substituted indoles (e.g., 2-Alkyl-7-methoxyindoles), which are more lipophilic .
- Biological Activity : Halogenated analogs like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid exhibit distinct bioactivity profiles due to the electron-withdrawing chlorine atom, which may influence binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
